N-Ethyl-1-methylazetidin-3-amine Dihydrochloride: A Technical Guide for Drug Discovery Professionals
N-Ethyl-1-methylazetidin-3-amine Dihydrochloride: A Technical Guide for Drug Discovery Professionals
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery.[1][2] Its inherent ring strain and non-planar geometry provide a unique three-dimensional character that can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1][2] N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS No: 2231676-11-0) is a disubstituted azetidine derivative that holds potential as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, drawing upon available data and the well-established chemistry of related azetidine compounds to offer insights for its application in research and development.
Chemical Identity and Physicochemical Properties
N-Ethyl-1-methylazetidin-3-amine dihydrochloride is a solid compound with a molecular formula of C6H16N2Cl2 and a molecular weight of 187.11 g/mol .[3][4] While specific experimental data on its melting point, solubility, and pKa are not widely published, its dihydrochloride salt form suggests good solubility in aqueous media. The presence of two basic nitrogen atoms, one tertiary within the azetidine ring and one tertiary exocyclic amine, will influence its acid-base properties.
Table 1: Physicochemical Properties of N-Ethyl-1-methylazetidin-3-amine Dihydrochloride
| Property | Value | Source |
| CAS Number | 2231676-11-0 | [3][4] |
| Molecular Formula | C6H16N2Cl2 | [3][4] |
| Molecular Weight | 187.11 g/mol | [3][4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| InChI | 1S/C6H14N2.2ClH/c1-3-8(2)6-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H | [3][4] |
| InChIKey | CFHADJUBHYSVOF-UHFFFAOYSA-N | [3][4] |
Synthesis and Structural Elucidation
Conceptual Synthetic Pathway
Caption: Conceptual synthetic workflow for N-Ethyl-1-methylazetidin-3-amine dihydrochloride.
This proposed pathway involves the reductive amination of 1-methylazetidin-3-one with ethylamine, a common and effective method for forming secondary amines. The resulting free base would then be purified and subsequently treated with hydrochloric acid to yield the dihydrochloride salt. The choice of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) and reaction conditions would be critical to optimize the yield and minimize side products.
Spectroscopic Characterization (Predicted)
While experimental spectra for N-Ethyl-1-methylazetidin-3-amine dihydrochloride are not publicly available, we can predict the key features based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. One would anticipate signals for the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), and the diastereotopic protons of the azetidine ring, which would likely appear as complex multiplets. The presence of the dihydrochloride salt may lead to peak broadening of protons adjacent to the nitrogen atoms.
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¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be influenced by the neighboring nitrogen atoms.
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Mass Spectrometry: The mass spectrum of the free base (N-Ethyl-1-methylazetidin-3-amine, MW: 114.19) would likely show a molecular ion peak (M+) at m/z 114. Key fragmentation patterns would involve the loss of ethyl and methyl groups.
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Infrared (IR) Spectroscopy: The IR spectrum of the dihydrochloride salt would be characterized by broad absorption bands in the 2400-3000 cm⁻¹ region, typical for amine hydrochlorides (N-H stretching). C-H stretching vibrations would appear around 2850-2950 cm⁻¹.
Reactivity and Chemical Stability
The chemical behavior of N-Ethyl-1-methylazetidin-3-amine dihydrochloride is dictated by the strained azetidine ring and the two tertiary amine functionalities.
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Basicity: Both nitrogen atoms are basic and can be protonated. The dihydrochloride salt form indicates that both amines are protonated. The relative basicity of the two nitrogen atoms would be an important factor in its reactions.
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Nucleophilicity: The exocyclic tertiary amine is expected to be a good nucleophile, participating in reactions such as alkylation and acylation. The ring nitrogen is also nucleophilic but its reactivity is modulated by the ring strain.
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Ring Strain and Reactivity: The azetidine ring possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions, such as with strong electrophiles or in the presence of Lewis acids. This property can be exploited for the synthesis of more complex acyclic diamine structures.
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Stability: The compound is expected to be stable under standard storage conditions, sealed in a dry environment at room temperature.[4] As a dihydrochloride salt, it is likely to be less susceptible to oxidation than the free base.
Applications in Drug Discovery
Substituted azetidines are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor binding.[1][2] While specific applications of N-Ethyl-1-methylazetidin-3-amine dihydrochloride are not extensively documented in publicly available literature, its structure presents several opportunities for its use as a scaffold in medicinal chemistry.
Potential as a Pharmacophore or Building Block
Caption: Potential synthetic utility of N-Ethyl-1-methylazetidin-3-amine in drug discovery.
The exocyclic tertiary amine can be readily functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR). For example, acylation could lead to the formation of amides, while reaction with sulfonyl chlorides would yield sulfonamides. The azetidine ring itself can act as a rigid spacer, holding appended functional groups in a defined spatial orientation. Furthermore, the potential for ring-opening provides a pathway to novel acyclic diamine derivatives, which are also prevalent in bioactive molecules.
Safety and Handling
N-Ethyl-1-methylazetidin-3-amine dihydrochloride is classified as a warning-level hazard.[3][4] The hazard statements indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area.
Conclusion
N-Ethyl-1-methylazetidin-3-amine dihydrochloride represents a valuable, yet underexplored, building block for medicinal chemistry. Its combination of a strained azetidine ring and two modifiable tertiary amine centers offers a rich platform for the design and synthesis of novel small molecules with potential therapeutic applications. While a detailed experimental profile of this specific compound is not widely available, this guide provides a solid foundation for researchers to understand its likely chemical properties and to devise strategies for its successful incorporation into drug discovery programs. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.
References
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PubChemLite. N-ethylazetidin-3-amine dihydrochloride (C5H12N2). [Link]
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MilliporeSigma. N-Ethyl-N-methylazetidin-3-amine dihydrochloride. [Link]
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PubChem. 1-Methylazetidin-3-amine. [Link]
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Organic Syntheses. Ethylamine, N-methyl-. [Link]
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